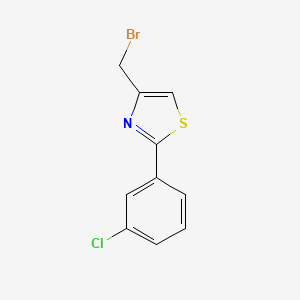

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNS |

|---|---|

Molecular Weight |

288.59 g/mol |

IUPAC Name |

4-(bromomethyl)-2-(3-chlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

InChI Key |

KDHVONRMVUIAKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl 2 3 Chlorophenyl Thiazole

Strategic Retrosynthetic Analysis and Synthetic Route Design

A strategic retrosynthetic analysis of 4-(bromomethyl)-2-(3-chlorophenyl)thiazole identifies two primary pathways. The most common approach involves a late-stage functionalization of a pre-formed thiazole (B1198619) ring.

Route A: Side-Chain Functionalization: This strategy disconnects the C-Br bond of the bromomethyl group, leading back to the precursor 4-methyl-2-(3-chlorophenyl)thiazole . This intermediate is a stable, readily synthesized compound. The subsequent benzylic bromination of the methyl group is a well-established transformation. This route is often preferred due to the high reactivity of the target molecule, which can be challenging to handle and purify.

Route B: Thiazole Annulation with Pre-functionalized Building Blocks: An alternative disconnection breaks the thiazole ring itself. This approach would involve the condensation of 3-chlorobenzothioamide with a three-carbon building block that already contains the required bromomethyl functionality, such as 1,3-dibromoacetone (B16897). This route is more convergent but can be complicated by the high reactivity and instability of the α-haloketone starting material.

Given the stability of the methylthiazole intermediate and the reliability of radical bromination, Route A is generally the more practical and widely applied synthetic design for this class of compounds.

Exploration of Classical and Contemporary Thiazole Core Annulation Protocols

The formation of the 2-aryl-4-methylthiazole core is the cornerstone of the synthesis. Both classical and modern methods are employed to achieve this transformation efficiently.

Classical Method: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring. mdpi.comrsc.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of the key intermediate, 4-methyl-2-(3-chlorophenyl)thiazole, this involves the reaction between 3-chlorobenzothioamide and 1-chloroacetone. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net While robust, the classical Hantzsch synthesis often requires refluxing in organic solvents like ethanol (B145695) for several hours. nih.gov

Contemporary Annulation Protocols

Modern advancements in organic synthesis have led to the development of more efficient and environmentally benign protocols for thiazole formation. These methods often offer higher yields, shorter reaction times, and milder conditions. mdpi.com

Multicomponent Reactions: One-pot, three-component reactions involving an α-haloketone, a thiourea (B124793) or thioamide, and an aldehyde have been developed, streamlining the synthesis process. mdpi.comnih.gov

Catalyst-Free and Solvent-Free Synthesis: The Hantzsch condensation can be performed under solvent-free conditions, often with simple grinding of the reactants at room temperature. This eco-friendly approach can lead to product formation in seconds with good yields and an easy workup. researchgate.netorganic-chemistry.org

Copper-Catalyzed Condensations: Copper-catalyzed methods, such as the condensation of oximes, anhydrides, and potassium thiocyanate, provide access to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org

Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields in Hantzsch-type syntheses by providing efficient and uniform heating. nih.gov

Table 1: Comparison of Classical and Contemporary Thiazole Synthesis Protocols

| Protocol | Key Reagents | Conditions | Advantages |

| Classical Hantzsch | α-Haloketone, Thioamide | Reflux in Ethanol/Methanol | Well-established, reliable chemhelpasap.comnih.gov |

| Solvent-Free Hantzsch | α-Haloketone, Thiourea | Grinding at room temperature | Eco-friendly, rapid, easy workup researchgate.netorganic-chemistry.org |

| Ultrasound-Assisted | α-Haloketone, Thiourea, Aldehyde | Ultrasonic irradiation, RT | Short reaction times, high yields mdpi.comnih.gov |

| Copper-Catalyzed | Oxime, Anhydride, KSCN | Cu catalyst, mild conditions | Good functional group tolerance organic-chemistry.org |

Regioselective Introduction and Functionalization of the Bromomethyl Moiety

Once the 4-methyl-2-(3-chlorophenyl)thiazole core is synthesized, the next critical step is the regioselective introduction of the bromine atom onto the methyl group.

The most direct method for converting the 4-methyl group to a 4-(bromomethyl) group is through a free-radical halogenation reaction.

The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is the premier method for the selective bromination of allylic and benzylic C-H bonds. researchgate.netwikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, under thermal or photochemical conditions. organic-chemistry.orgmychemblog.com

The mechanism proceeds via a radical chain reaction. The initiator promotes the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group attached to the thiazole ring. The resulting resonance-stabilized benzylic-type radical then reacts with a bromine source to yield the final product and regenerate the bromine radical. mychemblog.com A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) and HBr to prevent competing electrophilic addition to the thiazole ring. organic-chemistry.orgchem-station.com NBS is ideal for this purpose as it generates Br₂ in situ at a controlled rate. organic-chemistry.org

The reaction is typically carried out in non-polar solvents that are inert to radical conditions. Carbon tetrachloride (CCl₄) has been the traditional solvent of choice; however, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene or acetonitrile (B52724) are now preferred. wikipedia.orgorganic-chemistry.org

An alternative to direct bromination involves a two-step sequence starting from a different functional group at the 4-position of the thiazole ring. This approach can be useful if direct bromination leads to side products or low yields.

A common precursor is the corresponding alcohol, 4-(hydroxymethyl)-2-(3-chlorophenyl)thiazole . This intermediate can be synthesized by reducing the corresponding 4-formyl or 4-carboxylic acid ester derivative of the thiazole. The subsequent conversion of the primary alcohol to the alkyl bromide is a high-yielding and reliable transformation. researchgate.net Several standard reagents can be employed for this conversion:

Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary alcohols to alkyl bromides.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method proceeds under mild, neutral conditions and is tolerant of many functional groups. organic-chemistry.org

Thionyl Bromide (SOBr₂): Another effective reagent for this transformation.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis.

For the Hantzsch Thiazole Synthesis:

Catalyst: While often performed without a catalyst, studies have shown that using reusable solid acid catalysts, such as silica-supported tungstosilicic acid, can improve yields and facilitate a greener process. mdpi.com

Solvent: Screening various solvents is critical. While traditional alcohols are effective, greener alternatives like water/ethanol mixtures or deep eutectic solvents (e.g., choline (B1196258) chloride/glycerol) have been shown to be highly effective, sometimes improving yields and simplifying product isolation. mdpi.comnih.gov

Temperature and Method: Comparing conventional heating with ultrasound irradiation can reveal significant differences. Ultrasonic activation often allows the reaction to proceed at room temperature in a shorter time frame, leading to higher yields. nih.gov

For the Wohl-Ziegler Bromination:

Initiator: The choice and amount of radical initiator (e.g., AIBN) are critical. An optimal concentration is needed to initiate the reaction efficiently without causing unwanted side reactions.

Solvent: As mentioned, moving from CCl₄ to less hazardous solvents like acetonitrile is a key optimization. The solvent can influence the solubility of NBS and the reaction kinetics. organic-chemistry.org

Light/Heat: The reaction requires initiation by either UV light or heat. Careful control of the temperature is necessary to maintain a steady rate of radical formation and prevent decomposition of reactants or products.

Application of Sustainable Chemistry Principles in the Synthesis of this compound

Incorporating the principles of green chemistry is essential for modern synthetic processes to reduce environmental impact and improve safety. nih.gov

Atom Economy: Utilizing one-pot, multicomponent reactions for the thiazole core synthesis improves atom economy by reducing the number of isolation and purification steps. mdpi.comresearchgate.net

Use of Safer Solvents: Replacing hazardous solvents is a primary goal. For the Hantzsch synthesis, using deep eutectic solvents (DESs) or performing the reaction under solvent-free conditions are excellent green alternatives. researchgate.netnih.gov For the bromination step, replacing CCl₄ with trifluorotoluene or acetonitrile is a crucial safety and environmental improvement. wikipedia.org

Catalysis: Employing reusable heterogeneous catalysts, such as silica-supported acids for the cyclization, minimizes waste and allows for easier product purification compared to stoichiometric reagents. mdpi.com

Energy Efficiency: Microwave or ultrasound-assisted syntheses can significantly reduce energy consumption by shortening reaction times from hours to minutes. nih.gov

Safer Reagents: For the bromination step, developing protocols that use in situ generation of bromine from safer sources like a bromide-bromate couple in an aqueous medium, or aerobic oxidation of HBr, represents a sustainable alternative to using NBS or liquid bromine. researchgate.netnih.govnih.govrsc.org

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 4 Bromomethyl 2 3 Chlorophenyl Thiazole

Investigations into Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl substituent (-CH₂Br) on the thiazole (B1198619) ring is analogous to a benzylic halide, exhibiting high susceptibility to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent thiazole ring stabilizes the transition state, facilitating the displacement of bromide by a wide array of nucleophiles. This reactivity has been systematically explored to synthesize a library of new chemical entities.

The formation of ether linkages is readily achieved by reacting 4-(bromomethyl)-2-(3-chlorophenyl)thiazole with various alcohols and phenols. These reactions typically proceed via an Sₙ2 mechanism, wherein a nucleophilic alkoxide or phenoxide ion displaces the bromide. The nucleophile is generally formed in situ by treating the corresponding alcohol or phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate. odinity.com This method allows for the introduction of diverse alkyl and aryl ether moieties onto the thiazole scaffold.

The general reaction involves the deprotonation of an alcohol (R-OH) or a phenol (Ar-OH) by a base to form a potent nucleophile (R-O⁻ or Ar-O⁻), which then attacks the electrophilic carbon of the bromomethyl group. ucalgary.ca

| Nucleophile | Representative Reagent | Base | Typical Solvent | Product Class |

|---|---|---|---|---|

| Alkoxide | Ethanol (B145695) | NaH | THF | Alkyl ethers |

| Alkoxide | Isopropanol | K₂CO₃ | Acetone | Alkyl ethers |

| Phenoxide | Phenol | K₂CO₃ | DMF | Aryl ethers |

| Phenoxide | 4-Methoxyphenol | NaH | THF | Aryl ethers |

Nitrogen-containing derivatives have been synthesized through the reaction of this compound with nitrogen-based nucleophiles. Direct reaction with primary or secondary amines, or with ammonia, leads to the formation of the corresponding amino-substituted analogues. google.com These reactions may require a base to neutralize the hydrogen bromide byproduct.

A particularly useful transformation is the reaction with sodium azide (B81097) (NaN₃) to produce the azido-substituted derivative. nih.gov The azide ion is a highly effective nucleophile for Sₙ2 reactions. masterorganicchemistry.com The resulting organic azide is a stable intermediate that serves as a versatile precursor. For instance, organic azides can be readily reduced to primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation, providing a two-step pathway to primary amino derivatives that avoids potential over-alkylation issues seen in direct amination. masterorganicchemistry.comnih.gov

| Nucleophile | Reagent | Typical Solvent | Product |

|---|---|---|---|

| Amine | Piperidine | Ethanol | 4-(Piperidin-1-ylmethyl)-2-(3-chlorophenyl)thiazole |

| Amine | Aniline | DMF | N-((2-(3-Chlorophenyl)thiazol-4-yl)methyl)aniline |

| Azide | Sodium Azide (NaN₃) | DMSO | 4-(Azidomethyl)-2-(3-chlorophenyl)thiazole |

The synthesis of sulfur-containing analogues has been achieved through reactions with sulfur-based nucleophiles. Thiolates, generated from thiols (R-SH) or thiophenols (Ar-SH) with a base, are excellent nucleophiles that react efficiently to yield thioethers (sulfides). asianpubs.org This reaction is analogous to the Williamson ether synthesis and provides a straightforward route to a variety of thioether derivatives. nih.gov

The introduction of a sulfonamide group can be accomplished by N-alkylation of a pre-existing sulfonamide (R-SO₂NHR'). The sulfonamide is first deprotonated with a strong base to generate a nucleophilic nitrogen anion, which then displaces the bromide from the bromomethyl group. This approach attaches the thiazole moiety to the sulfonamide nitrogen, creating a distinct structural class. iaea.org

| Nucleophile | Representative Reagent | Base | Product Class |

|---|---|---|---|

| Thiolate | Ethanethiol | NaOEt | Thioethers |

| Thiophenoxide | Thiophenol | K₂CO₃ | Thioethers |

| Sulfonamide Anion | Benzenesulfonamide | NaH | N-Substituted Sulfonamides |

| Sulfonamide Anion | Methanesulfonamide | NaH | N-Substituted Sulfonamides |

To achieve carbon-carbon bond formation and extend the carbon framework, reactions with carbon-based nucleophiles have been investigated. The cyanide ion (CN⁻), typically from potassium or sodium cyanide, is an effective nucleophile that readily displaces the bromide to form the corresponding nitrile. libretexts.org The resulting 2-(2-(3-chlorophenyl)thiazol-4-yl)acetonitrile is a valuable intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Other carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds like diethyl malonate, can also be used. In a typical procedure, the enolate is generated using a base like sodium ethoxide and subsequently alkylated by this compound, resulting in the formation of a new carbon-carbon bond.

| Nucleophile | Reagent | Base | Product Class |

|---|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | - | Nitriles |

| Malonate Enolate | Diethyl Malonate | NaOEt | Malonic Esters |

Elucidation of Reactivity Patterns of the Thiazole Ring System

Beyond the side-chain, the thiazole ring itself possesses a distinct reactivity profile governed by the electronic effects of its constituent heteroatoms. The nitrogen atom at position 3 is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. Conversely, the sulfur atom at position 1 can donate electron density through resonance. pharmaguideline.com This interplay results in specific regioselectivity for substitution reactions.

Calculations of π electron density and experimental findings reveal that the C5 position of the thiazole ring is the most electron-rich and, therefore, the preferred site for electrophilic aromatic substitution. pharmaguideline.comchemicalbook.comresearchgate.net The C2 position is the most electron-deficient due to its proximity to the electronegative nitrogen, while the C4 position is relatively neutral. pharmaguideline.com Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration would be expected to occur at the C5 position, provided it is unsubstituted. numberanalytics.com The presence of the deactivating 2-(3-chlorophenyl) group on the target molecule would likely require harsh conditions for such a transformation.

Nucleophilic aromatic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group on the ring itself, typically at the electron-deficient C2 position. pharmaguideline.comias.ac.in Strong nucleophiles are needed to facilitate such reactions. pharmaguideline.com In the case of this compound, the thiazole core lacks a suitable leaving group, making nucleophilic aromatic substitution on the ring an unlikely pathway under standard conditions.

Transition-Metal Catalyzed Cross-Coupling Reactions at the Thiazole and Phenyl Moieties (e.g., Suzuki, Heck, Ullmann)

The structure of this compound presents two primary sites for transition-metal catalyzed cross-coupling reactions: the C-Cl bond on the 3-chlorophenyl ring and the C-H bonds of the thiazole ring, particularly at the C5 position. The outcomes of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Reactions at the 3-Chlorophenyl Moiety: The carbon-chlorine bond on the phenyl ring is a viable, though challenging, site for cross-coupling. Aryl chlorides are typically less reactive than their bromide and iodide counterparts, often requiring more robust catalytic systems.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-chlorophenyl moiety with an organoboron compound. Achieving this transformation typically requires palladium or nickel catalysts with specialized ligands that facilitate the difficult oxidative addition step into the strong C-Cl bond. nih.govnih.govuni-muenchen.de Efficient catalyst systems for sterically hindered or deactivated aryl chlorides have been developed, which could be applicable here. nih.gov

Heck Reaction: The Heck reaction involves coupling the aryl chloride with an alkene. organic-chemistry.orglibretexts.org Palladium catalysts are standard, and like the Suzuki coupling, reactions with aryl chlorides necessitate specific conditions, such as the use of phosphine-free catalysts or specialized ligand systems, to achieve good yields. organic-chemistry.orgustc.edu.cn The reaction demonstrates outstanding trans selectivity. organic-chemistry.org

Ullmann Reaction: The classic Ullmann reaction, which creates a biaryl bond via copper-mediated coupling, traditionally requires harsh conditions. wikipedia.orgorganic-chemistry.org However, modern variations using palladium and nickel have expanded the substrate scope and allow for milder reaction conditions. ustc.edu.cnwikipedia.org Ligand-free, acid-promoted Ullmann C-N coupling protocols have also been developed for aryl chlorides. rsc.org

Reactions at the Thiazole Moiety: The thiazole ring can also participate in cross-coupling reactions, most commonly through C-H activation.

Direct C-H Arylation/Olefination (Heck-type): The C5 position of the thiazole ring is the most electron-rich and thus the most susceptible to electrophilic attack and C-H activation. pharmaguideline.comwikipedia.org Palladium-catalyzed direct olefination of the C5-H bond of thiazoles has been demonstrated. mdpi.com Depending on the catalytic system, selective C2 or C5 olefination can be achieved. For instance, using a Pd(OAc)₂/1,10-phenanthroline system can direct olefination to the C2 position, while other conditions favor the C5 position. mdpi.com This approach avoids the need for pre-functionalization (e.g., halogenation) of the thiazole ring.

The chemoselectivity between the C-Cl bond and the thiazole C5-H bond would be a key challenge. Conditions favoring C-H activation might leave the C-Cl bond untouched, while aggressive conditions for C-Cl coupling could potentially lead to side reactions on the thiazole ring.

| Reaction Type | Substrate Site | Typical Catalyst/Reagents | Key Characteristics | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Chlorophenyl | Pd(OAc)₂, NiCl₂(dppp), specialized ligands (e.g., phosphines) | Couples aryl halides with organoboron compounds. Aryl chlorides require more active catalysts. | nih.govnih.gov |

| Heck Reaction | 3-Chlorophenyl | Pd(OAc)₂, Palladacycle complexes, PPh₃ | Couples aryl halides with alkenes. Often requires higher temperatures and specific ligands for chlorides. | organic-chemistry.orglibretexts.org |

| Ullmann Coupling | 3-Chlorophenyl | Cu powder, CuI, Pd or Ni catalysts | Forms biaryl compounds. Modern methods are catalytic and more versatile than classic stoichiometric copper reactions. | wikipedia.orgorganic-chemistry.orgrsc.org |

| Direct C-H Olefination | Thiazole C5-H | Pd(OAc)₂, AgOAc, directing groups | Forms a C-C bond directly at a C-H position, avoiding pre-functionalization. Regioselectivity is key. | mdpi.comrsc.org |

Chemical Transformations Involving the 3-Chlorophenyl Substituent

Beyond transition-metal catalyzed cross-coupling, the 3-chlorophenyl substituent can undergo other chemical transformations. The reactivity is largely dictated by the properties of the aryl chloride bond and the electronic influence of the thiazole substituent.

One significant class of reactions is nucleophilic aromatic substitution (SNAr) . However, SNAr on an unactivated chlorobenzene (B131634) ring is notoriously difficult, requiring extreme conditions of temperature and pressure. The 2-thiazolyl group is an electron-withdrawing substituent, which should, in principle, activate the phenyl ring toward nucleophilic attack, particularly at the ortho and para positions relative to the thiazole. However, with the chlorine at the meta position, this electronic activation is less pronounced, meaning forceful conditions would likely still be required for direct displacement of the chloride by nucleophiles like alkoxides, amines, or thiolates.

Another potential transformation is dehalogenation . The chlorine atom can be removed and replaced with a hydrogen atom through various reductive processes, including catalytic hydrogenation (e.g., using Pd/C and H₂) or by using metal-hydride reagents. This would yield the corresponding 2-phenylthiazole (B155284) derivative.

Furthermore, the C-Cl bond can be converted to an organometallic species. For example, reaction with a strong organolithium reagent at low temperatures could induce a lithium-halogen exchange, forming a lithiated phenylthiazole intermediate. This powerful nucleophile could then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the 3-position of the phenyl ring.

Under specific conditions, such as treatment with mineral acids, the entire chlorophenyl-thiazole scaffold could undergo more complex ring transformations . For instance, studies on related 6-p-chlorophenyl-imidazo[2,1-b]thiazole systems have shown that treatment with hydrochloric acid can induce a rearrangement to a new condensed ring system, an oxadiazolo[3,4-c] researchgate.netrsc.orgthiazine. rsc.orgrsc.org This suggests that the stability of the core structure of this compound could be compromised under certain acidic conditions, leading to unexpected skeletal rearrangements.

| Transformation Type | Typical Reagents | Product Type | Notes | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | RONa, R₂NH, RSNa | Aryl ether, amine, or sulfide | Requires harsh conditions (high T, P) due to meta-position of Cl relative to the activating thiazole group. | organic-chemistry.org |

| Reductive Dehalogenation | H₂, Pd/C; or LiAlH₄ | 2-Phenylthiazole derivative | Removes the chlorine atom, replacing it with hydrogen. | pharmaguideline.com |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, then an electrophile (E+) | 3-Substituted 2-phenylthiazole derivative | Forms a versatile organolithium intermediate for further functionalization. | researchgate.net |

| Ring Rearrangement | Mineral acids (e.g., HCl) | Complex fused heterocycles | Observed in related systems; indicates potential for skeletal rearrangement under acidic conditions. | rsc.orgrsc.org |

Multi-Component Reactions and Cascade Processes Utilizing this compound as a Key Building Block

The highly reactive bromomethyl group at the C4 position makes this compound an excellent electrophilic building block for multi-component reactions (MCRs) and cascade processes. nih.govbohrium.com These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Multi-Component Reactions (MCRs): In an MCR context, the bromomethylthiazole would serve as a key electrophile. A plausible MCR could involve the reaction of this compound with a nucleophile and a third component in a one-pot synthesis. For example, a three-component reaction could be designed with an isothiocyanate and an amine, where the initial adduct formed between the amine and isothiocyanate (a thiourea) acts as a nucleophile, attacking the bromomethyl group to generate a more complex thiazole derivative. Various MCRs have been developed for the synthesis of diverse thiazole-containing structures. nih.govnih.goviau.ir

Cascade Processes: Cascade reactions (or domino reactions) are initiated by a single event that triggers a sequence of intramolecular or intermolecular transformations. The initial reaction of the bromomethyl group can serve as this trigger.

A typical cascade could begin with a nucleophilic substitution (SN2) on the bromomethyl carbon. The newly introduced functional group could then participate in subsequent reactions. For example:

SN2 followed by Intramolecular Cyclization: Reaction with a dinucleophile, such as an amino-thiol, could lead to an initial S-alkylation at the bromomethyl group, followed by an intramolecular cyclization of the amine onto a suitable position, potentially leading to fused heterocyclic systems.

Dearomatizing Cascade: A copper(I)-catalyzed cascade reaction has been reported for other thiazoles, where reaction with diazoesters leads to functionalized 4-thiazolines. rsc.org This type of process, initiated at the thiazole nitrogen, could be influenced by the substituents on the target molecule.

Michael Addition/Cyclization Cascade: In reactions with thioamides, related halo-heterocycles can undergo a cascade involving Michael addition and intramolecular cyclization to yield new thiazole derivatives, sometimes with reversed regioselectivity. researchgate.net

These strategies highlight the utility of the title compound as a versatile precursor for generating molecular diversity efficiently.

| Reaction Type | Key Reactants | Process Description | Potential Utility | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Ketones, aldehydes, ammonium (B1175870) salt, elemental sulfur | A metal-free condition to synthesize polysubstituted thiazoles from simple starting materials. | Demonstrates the assembly of the thiazole core via MCRs. | nih.gov |

| Ugi/Wittig Cascade | Aldehyde, amine, isocyanide, phosphonium (B103445) ylide | A four-component reaction utilizing a cascade sequence to build polysubstituted thiazoles. | Highlights the power of cascade reactions in MCRs for heterocycle synthesis. | nih.gov |

| Chemoenzymatic MCR | Secondary amines, benzoyl isothiocyanate, acetylenedicarboxylates | An enzyme-catalyzed one-pot synthesis of thiazole derivatives under mild conditions. | Shows the potential for green chemistry approaches in thiazole derivatization. | nih.gov |

| Copper-Catalyzed Dearomatizing Cascade | Thiazoles, α-aryl-α-diazoester | A cascade involving ylide formation and rearrangement to form densely substituted 4-thiazolines. | Illustrates advanced functionalization of the thiazole ring itself. | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Molecular Flexibility of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole

Computational studies on similar 2-arylthiazole systems indicate that the molecule likely adopts a non-planar conformation in its lowest energy state to minimize steric hindrance. The bromomethyl group at the 4-position of the thiazole (B1198619) ring also possesses rotational freedom, which can influence how the molecule presents itself to a biological target. The stability of certain conformations can be influenced by intramolecular interactions, such as weak hydrogen bonds involving the thiazole nitrogen atom. nih.gov In polar environments, the molecule's conformational preferences may shift to optimize interactions with the surrounding medium. nih.gov

Impact of Structural Modifications on Electronic and Steric Properties

Structural modifications to the this compound scaffold have a profound impact on its electronic and steric characteristics, which in turn dictate its physical properties and biological interactions.

Electronic Properties : The 3-chlorophenyl group acts as an electron-withdrawing moiety, influencing the electron density distribution across the entire molecule. The chlorine atom, through its inductive effect, reduces the electron density of the phenyl ring. The thiazole ring itself is an electron-rich aromatic system. The interplay between these two components creates a specific electrostatic potential map that is crucial for molecular recognition. Modifications, such as changing the substituent on the phenyl ring or its position, can significantly alter this electronic landscape. For instance, replacing the chloro group with an electron-donating group like methoxy (B1213986) would increase the electron density on the phenyl ring. researchgate.net

Steric Properties : The size and position of substituents are critical. The 3-chloro group imparts a specific steric profile to the phenyl ring, influencing how it fits into a binding pocket. Similarly, the bromomethyl group at position 4 is a bulky and reactive functional group. Any alteration, such as replacing it with a smaller methyl group or a larger substituent, would directly affect the steric hindrance and the molecule's ability to adopt favorable conformations for binding. nih.gov The bulkiness of substituents can lead to deviations from molecular planarity, which affects intermolecular interactions in both biological systems and the solid state. nih.gov

Modulation of Biological Potential through Systematic Derivatization (Preclinical/Mechanistic Focus)

Systematic derivatization of the this compound structure is a key strategy in medicinal chemistry to fine-tune its biological activity. Preclinical studies on related thiazole derivatives highlight the specific roles of each component of the molecule. nih.govmdpi.comglobalresearchonline.net

The bromomethyl group at the 4-position of the thiazole ring is a highly significant functional group for several reasons. Firstly, it is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.

Secondly, the bromomethyl group acts as a potent hydrogen bond acceptor and can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. Its size and conformational flexibility allow it to probe and occupy specific sub-pockets within a binding site. Studies on related structures show that modifying this position, for example, by introducing different substituents, can drastically alter the mode of interaction with a biological target. myskinrecipes.com

The 3-chlorophenyl group at the 2-position of the thiazole ring is crucial for molecular recognition and binding affinity. The position of the chlorine atom is particularly important. A meta-substitution pattern, as seen in this compound, directs the substituent into a different region of a binding pocket compared to an ortho- or para-substitution. mdpi.com

Table 1: Impact of Phenyl Ring Substitution on Biological Activity in Thiazole Derivatives

| Phenyl Ring Substituent | Position | Observed Effect on Activity | Reference |

| -NO2 | para | Significantly improved antimicrobial activity | researchgate.net |

| -OCH3 | para | Significantly improved antimicrobial activity | researchgate.net |

| -F | 3- (meta) | Good cytotoxic activity profile | nih.gov |

| -Br | 4- (para) | Enhanced antimycobacterial activity | mdpi.com |

| -Cl | 3- (meta) | Potent anticonvulsant activity | frontiersin.org |

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netsciencecentral.inresearchgate.net This is due to its presence in numerous biologically active compounds and FDA-approved drugs. globalresearchonline.netnih.gov Its five-membered aromatic structure is metabolically stable and serves as a rigid core to orient substituents in a defined spatial arrangement.

The nitrogen and sulfur heteroatoms in the thiazole ring are key features. They can act as hydrogen bond acceptors and coordinate with metal ions in metalloenzymes. fabad.org.tr The aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. dergipark.org.tr This versatile set of interaction capabilities makes the thiazole ring an excellent foundation for designing new ligands with high affinity and specificity for a wide range of biological targets. nih.govnih.govbenthamdirect.com

Application of Computational Methods in SAR and SPR Elucidation

Computational methods are indispensable tools for understanding the SAR and SPR of thiazole derivatives like this compound. nih.govnih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations provide deep insights into the molecular properties and interactions that govern biological activity. dergipark.org.trresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of the molecule when bound to a target protein. For this compound, docking studies can reveal how the 3-chlorophenyl and bromomethyl groups occupy specific pockets in the active site and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. rsc.orgnih.gov

QSAR : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.com By analyzing a set of thiazole derivatives with varying substituents, QSAR can identify key molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) that are critical for activity. These models can then be used to predict the activity of novel, unsynthesized compounds. researchgate.net

DFT Calculations : DFT is used to calculate the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and charge distribution. nih.gov These calculations help rationalize the observed reactivity and interaction patterns of the molecule and can guide the design of derivatives with improved electronic characteristics for enhanced target binding. nih.govresearchgate.net

Table 2: Computational Methods in Thiazole Derivative Research

| Computational Method | Application | Insights Gained | Reference(s) |

| Molecular Docking | Predicts ligand-protein binding modes. | Identifies key amino acid interactions, binding affinity, and the role of specific functional groups. | nih.govrsc.orgnih.gov |

| QSAR | Correlates chemical structure with biological activity. | Determines which physicochemical properties are crucial for activity and predicts the potency of new analogs. | researchgate.netjapsonline.com |

| DFT Calculations | Analyzes electronic structure and properties. | Elucidates charge distribution, molecular orbital energies, and reactivity, guiding rational drug design. | nih.govresearchgate.net |

Exploration of Biological and Biomedical Applications of 4 Bromomethyl 2 3 Chlorophenyl Thiazole Preclinical & Mechanistic Focus

In Vitro Biological Screening and Mechanistic Activity Profiling

Direct in vitro biological screening data for 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole is not extensively reported in peer-reviewed studies. The primary characterization of this molecule in the literature pertains to its role as a chemical intermediate. myskinrecipes.com The presence of a reactive bromomethyl group suggests a potential for covalent interaction with biological macromolecules, a mechanism of action seen in some therapeutic agents.

Receptor Binding and Ligand Affinity Studies

No dedicated receptor binding assays or ligand affinity studies for this compound are available in the reviewed literature. While related thiazole (B1198619) derivatives have been developed as antagonists for specific receptors, such as the EP1 receptor, this line of investigation has not been reported for this compound. researchgate.net

Cellular Pathway Perturbation and Signal Transduction Analysis

There is a lack of published research on the effects of this compound on specific cellular pathways or signal transduction cascades. Thiazole-based compounds have been shown to exhibit cytotoxicity against various cancer cell lines and to inhibit key enzymes in cellular signaling, such as DNA topoisomerase IB. nih.gov For instance, certain thiazole-containing hybrids have demonstrated potent antiproliferative activity against breast cancer (MCF-7) and melanoma (WM266.4) cell lines by inhibiting the BRAFV600E kinase pathway. nih.gov However, such analyses for this compound have not been reported.

Identification and Characterization of Molecular Targets (Non-Human Systems)

Without established biological activity, the specific molecular targets of this compound remain unidentified. From a chemical standpoint, the compound's most significant feature is the electrophilic bromomethyl group (-CH₂Br). This functional group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins or with sites on DNA. Therefore, it can be hypothesized that if the compound were to exhibit biological activity, its molecular targets would likely be biomolecules that are susceptible to covalent modification, leading to irreversible inhibition or modulation.

Contextualization within Preclinical Drug Discovery and Lead Compound Optimization

Within the landscape of preclinical drug discovery, this compound appears to function primarily as a chemical building block or intermediate rather than a lead compound itself. myskinrecipes.com Its structure allows for easy functionalization via the reactive bromomethyl group, making it a useful starting material for synthesizing more complex thiazole-based drug candidates. myskinrecipes.com The general strategy in drug discovery involves using such reactive intermediates to build libraries of derivative compounds, which are then screened for biological activity. While the 2-(3-chlorophenyl)thiazole core is of interest, the compound as a whole is not cited as a lead for optimization in the available literature.

Data Summary Table

| Research Area | Findings for this compound | Context from Related Thiazole Derivatives |

|---|---|---|

| Enzyme Inhibition (Cholinesterase) | Data not available | Various thiazole derivatives show inhibitory activity against AChE and BuChE. nih.govnih.gov |

| Enzyme Inhibition (Carbonic Anhydrase) | Data not available | Thiazole-related structures are explored as CA inhibitors. nih.govnih.gov |

| Receptor Binding | Data not available | Related compounds have been developed as receptor antagonists. researchgate.net |

| Cellular Pathway Analysis | Data not available | Other thiazoles show anticancer activity via pathway modulation (e.g., BRAF, Top1 inhibition). nih.govnih.gov |

| Molecular Target Identification | Targets not identified. Potential for covalent modification via bromomethyl group. | Specific enzymes (e.g., kinases, demethylases) identified for other active thiazoles. nih.govnih.gov |

| Use as Molecular Probe | Not reported | The reactive handle suggests theoretical potential for developing covalent probes. |

| Role in Drug Discovery | Primarily used as a chemical intermediate/building block. myskinrecipes.com | The 2-arylthiazole scaffold is a common core in many lead compounds. nih.govbohrium.com |

Pharmacophore Modeling and Rational Ligand Design Principles Applied to Thiazole Derivatives

The development of novel therapeutic agents is increasingly driven by computational methodologies that allow for the rational design of molecules with high affinity and selectivity for specific biological targets. For scaffolds like the 2,4-disubstituted thiazole ring, which is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, these in silico techniques are particularly valuable. colab.wsnih.gov Pharmacophore modeling and other rational ligand design principles are instrumental in elucidating the key molecular features required for biological activity and in guiding the synthesis of new, more potent derivatives.

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. nih.govdovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov By identifying a common pharmacophore model from a set of known active molecules, medicinal chemists can design new compounds that fit this model, thereby increasing the probability of discovering potent drug candidates. lew.ro

The rational design of thiazole derivatives often begins with the identification of a lead compound or a series of known inhibitors for a particular target. For instance, in the development of novel inhibitors for enzymes like Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), researchers have utilized the thiazole ring as a core scaffold. nih.gov The design strategy involves retaining the central thiazole ring while modifying the substituents at various positions to optimize interactions with the enzyme's active site. nih.gov The goal is to maintain or enhance the key pharmacophoric features responsible for dual inhibition. nih.gov

A common approach involves generating a pharmacophore model based on known inhibitors. For example, a five-point pharmacophore model was developed for a series of thiazole derivatives inhibiting the Pin1 enzyme, consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro Such models are then used to create 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of the molecules with their biological activity. lew.ro These models provide predictive power and help in understanding how modifications to the chemical structure will affect the inhibitory potency.

Molecular docking studies are another crucial component of rational ligand design. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein. For thiazole derivatives designed as c-Met kinase inhibitors, docking studies can reveal key interactions, such as hydrogen bonds between the thiazole's nitrogen or sulfur atoms and amino acid residues in the kinase's active site. nih.gov These insights allow for the targeted modification of the molecule to strengthen these interactions and improve binding affinity. nih.gov

The application of these principles is evident in the development of chalcone-thiazole hybrids as 5-Lipoxygenase (5-LOX) inhibitors. nih.gov By combining the pharmacophoric features of both chalcone (B49325) and thiazole scaffolds, researchers designed a series of hybrid molecules. nih.gov The resulting pharmacophore model highlighted the importance of a hydrogen bond acceptor, a donor, a hydrophobic region, and an aromatic center for potent 5-LOX inhibition. nih.gov Subsequent synthesis and biological evaluation confirmed the model's predictive accuracy, leading to the identification of compounds with significantly improved activity compared to the reference drug. nih.gov

The table below summarizes the key pharmacophoric features and design principles applied to different classes of thiazole-based inhibitors.

| Target Enzyme | Key Pharmacophoric Features | Design Principle | Resulting Activity |

| PI3K/mTOR | Thiazole ring connected to a hydrophobic group via a hydrazone and a substituted phenyl ring. nih.gov | Maintain pharmacophoric features of known dual inhibitors while modifying substituents. nih.gov | Compound 3b showed high activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov |

| 5-Lipoxygenase (5-LOX) | Hydrogen bond acceptor, hydrogen bond donor, hydrophobic center, and aromatic center. nih.gov | Hybridization of chalcone and thiazole pharmacophores to achieve a synergistic effect. nih.gov | Compound 4k (a trimethoxy substituted derivative) was a highly active inhibitor (IC50 = 0.07 µM). nih.gov |

| c-Met Kinase | Thiazole/thiadiazole carboxamide core to form H-bonds, with additional fragments to tune physicochemical properties. nih.gov | Incorporation of antitumor functional fragments into the core structure to improve efficacy and selectivity. nih.gov | Identification of promising inhibitors for both biochemical and cellular assays. nih.gov |

| Cyclooxygenase (COX) | Methoxyphenyl thiazole carboxamide structure. Bulky groups on the phenyl ring influence selectivity. nih.govmetu.edu.tr | Design of derivatives to achieve selective inhibition of COX-2 over COX-1. nih.govmetu.edu.tr | Compound 2f (with a trimethoxy group) was the most selective inhibitor of COX-2. nih.govmetu.edu.tr |

| Pin1 | One hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro | Ligand-based pharmacophore modeling and 3D-QSAR to guide the design of new derivatives. lew.ro | Development of a statistically significant QSAR model to predict the affinity of new thiazole derivatives. lew.ro |

This table is generated based on data from multiple sources. nih.govlew.ronih.govnih.govnih.govmetu.edu.tr

Structure-activity relationship (SAR) studies, guided by these computational models, provide further insights. For example, in a series of 2,4-disubstituted thiazoles, the nature of the substituent at both the C2 and C4 positions significantly influences biological activity. colab.wsrsc.org The introduction of bulky, hydrophobic side chains can enhance activity in some cases by promoting better interaction with hydrophobic pockets in the target protein. rsc.org Conversely, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring at the C2 position can modulate the electronic properties of the thiazole core, affecting binding affinity. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Bromomethyl 2 3 Chlorophenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole. Both ¹H and ¹³C NMR analyses provide critical information regarding the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons of the bromomethyl group (–CH₂Br) are expected to appear as a characteristic singlet. The precise chemical shift of this peak is influenced by the electron-withdrawing nature of the adjacent bromine atom and the thiazole (B1198619) ring. The proton on the thiazole ring (at the C5 position) would also manifest as a singlet. The aromatic protons of the 3-chlorophenyl group will exhibit a more complex splitting pattern (typically multiplets) in a distinct region of the spectrum, with their coupling constants and chemical shifts providing definitive information about their relative positions on the phenyl ring.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the bromomethyl carbon, the two carbons of the thiazole ring, and the six carbons of the 3-chlorophenyl ring. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₂Br) | ~4.5 - 5.0 | Singlet |

| ¹H (Thiazole C5-H) | ~7.0 - 7.5 | Singlet |

| ¹H (Aromatic) | ~7.3 - 8.0 | Multiplets |

| ¹³C (CH₂Br) | ~30 - 35 | - |

| ¹³C (Thiazole) | ~115 - 150 | - |

| ¹³C (Aromatic) | ~125 - 140 | - |

| ¹³C (Thiazole C=N) | ~160 - 170 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₀H₇BrClNS). The isotopic pattern observed in the mass spectrum is particularly informative, showing the characteristic distribution for compounds containing both bromine and chlorine atoms.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the cleavage of the bromomethyl group, and the fragmentation of the thiazole or phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to analyze the vibrational modes of the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations. Key expected peaks would include C-H stretching vibrations from the aromatic and thiazole rings, C=C and C=N stretching vibrations within the rings, and the C-Br and C-Cl stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Thiazole C=N Stretch | 1650 - 1550 |

| C-H Bend (Aromatic) | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

UV-Visible Spectroscopy for Electronic Transition and Chromophoric Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated system of the thiazole and chlorophenyl rings. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties of the chromophore. The solvent used for the analysis can influence the position of these absorption bands.

Emerging Non Biological Applications of 4 Bromomethyl 2 3 Chlorophenyl Thiazole

Strategic Use as a Key Building Block in Complex Organic Synthesis

The utility of 4-(bromomethyl)-2-(3-chlorophenyl)thiazole as a foundational component in organic synthesis is rooted in its distinct chemical reactivity. The thiazole (B1198619) ring itself is an aromatic and relatively stable heterocycle, providing a rigid scaffold. wikipedia.org The key to its function as a building block, however, lies in the C-4 position's bromomethyl (-CH₂Br) group. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile construction of more complex molecular architectures.

Organic chemists leverage this property to introduce the 2-(3-chlorophenyl)thiazol-4-ylmethyl moiety into a wide array of molecules. Through nucleophilic substitution reactions, the bromo- group can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility enables the systematic and predictable elongation of carbon chains and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, its reaction with a primary amine would yield a secondary amine, effectively linking the thiazole structure to another organic fragment.

The Hantzsch thiazole synthesis is a foundational method for creating the core thiazole ring from α-haloketones and thioamides. wikipedia.orgclockss.org Once the this compound scaffold is formed, it serves as a readily functionalized intermediate for multi-step syntheses. clockss.orgnih.govimpactfactor.org This strategic application is crucial for creating libraries of complex compounds for various chemical and materials science investigations. The predictable reactivity of the bromomethyl group allows for controlled, stepwise modifications, making it an invaluable intermediate in synthetic pathways. beilstein-journals.orgbeilstein-journals.org

Table 1: Illustrative Synthetic Transformations Using Bromomethyl Heterocycles This table provides examples of reactions analogous to those possible with this compound, demonstrating its potential as a versatile building block.

| Reactant Class (Nucleophile) | Product Class | Bond Formed | Significance in Synthesis |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | Substituted Amines | C-N | Introduction of nitrogen-containing functional groups and extension of molecular framework. |

| Thiols (RSH) | Thioethers | C-S | Formation of sulfur linkages, important in materials and medicinal chemistry. |

| Alcohols/Phenols (ROH) | Ethers | C-O | Creation of ether linkages for modifying solubility and electronic properties. |

| Carboxylates (RCOO⁻) | Esters | C-O | Installation of ester groups, which can be further hydrolyzed or transformed. |

| Cyanide (CN⁻) | Nitriles | C-C | Carbon chain extension; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. |

Precursor and Monomer for Advanced Materials Research (e.g., Optoelectronic Materials, Polymers, Sensors)

The π-conjugated system of the thiazole ring, combined with the synthetic handle of the bromomethyl group, makes this compound a promising precursor for advanced materials.

Optoelectronic Materials and Polymers: Thiazole-containing polymers are of significant interest due to their electronic properties and thermal stability. mdpi.comresearchgate.netacs.org The rigid, planar structure and π-conjugated nature of fused thiazole systems, such as thiazolothiazole (TzTz), are particularly beneficial for applications in organic electronics. mdpi.comresearchgate.net These materials have been successfully explored as donor materials in polymer solar cells (PSCs). researchgate.net The synthetic versatility of compounds like this compound allows for its incorporation into polymer chains. For example, it can be converted into a monomer that can be polymerized through reactions like Suzuki or Stille coupling, leading to conjugated polymers with tailored optoelectronic properties. The presence of the thiazole unit influences the polymer's band gap, energy levels, and charge carrier mobility, which are critical parameters for devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Sensors: The heteroatoms (nitrogen and sulfur) in the thiazole ring can act as binding sites for metal ions. This property has been exploited to create chemosensors. Thiazole and thiazolothiazole derivatives have been shown to be effective fluorescent sensors for detecting specific metal ions, such as Cu²⁺ and Zn²⁺. researchgate.netunl.pt The binding of a metal ion to the thiazole moiety can cause a detectable change in the molecule's photophysical properties, such as a shift in its fluorescence emission or a change in color (colorimetric sensing). Furthermore, thiazole derivatives have been incorporated into more complex sensing platforms, such as metal-organic frameworks (MOFs), which exhibit functionalities like fluorescence sensing and catalysis. rsc.org The 4-(bromomethyl) group provides a convenient anchor point for grafting the thiazole unit onto other materials, such as graphene decorated with nanoparticles, to create highly sensitive electrochemical sensors for heavy metal ions. researchgate.net

Table 2: Applications of Thiazole Derivatives in Advanced Materials

| Material Type | Key Thiazole Property | Specific Application | Reference Finding |

|---|---|---|---|

| Conjugated Polymers | π-Conjugation, Rigidity | Polymer Solar Cells (PSCs) | Thiazolothiazole-based copolymers function as donor materials with power conversion efficiencies up to 2.75%. researchgate.net |

| Chemosensors | Heteroatom Coordination | Metal Ion Detection (Cu²⁺, Zn²⁺) | Thiazolothiazole derivatives show selective spectrophotometric and spectrofluorimetric responses to specific metal ions. unl.pt |

| Metal-Organic Frameworks (MOFs) | Multiple Coordination Sites | Fluorescence Sensing, Catalysis | TTZ-based MOFs offer multifunctional properties due to the unique characteristics of the thiazolothiazole moiety. rsc.org |

| Electrochemical Sensors | Surface Functionalization | Heavy Metal Ion Detection | Thiazole-functionalized graphene composites provide high sensitivity for detecting ions like Cu²⁺. researchgate.net |

Application in Catalyst and Ligand Design for Organic Transformations

The thiazole ring is an effective ligand for transition metals due to the presence of the nitrogen atom, which has a lone pair of electrons available for coordination. cdnsciencepub.com This has led to the development of thiazole-based metal complexes that function as catalysts in a variety of organic reactions. The 2-arylthiazole scaffold, as seen in this compound, can be incorporated into bidentate or polydentate ligands.

Thiazole-containing ligands have been successfully used to prepare complexes with metals such as palladium, copper, iron, and rhodium. cdnsciencepub.comorientjchem.orgsemanticscholar.orgacs.orgijper.org These complexes have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling reaction. cdnsciencepub.com The electronic properties of the thiazole ring and the steric bulk of its substituents can be fine-tuned to modulate the activity and selectivity of the metal catalyst. researchgate.net For example, palladium(II) complexes bearing phenylthiazole ligands have been shown to be effective catalysts for a wide range of Suzuki-Miyaura reactions. cdnsciencepub.com

The bromomethyl group on this compound offers a route to create more sophisticated ligand architectures. It can be used to tether the thiazole moiety to other coordinating groups or to a solid support to create heterogeneous catalysts, which are easily recoverable and reusable.

Table 3: Thiazole Derivatives in Catalysis and Ligand Design

| Metal Center | Thiazole Ligand Type | Catalytic Application | Key Feature |

|---|---|---|---|

| Palladium(II) | Phenylthiazole | Suzuki-Miyaura Cross-Coupling | Ligand coordinates through thiazole nitrogen and phenyl ortho-carbon, forming a stable organometallic catalyst. cdnsciencepub.com |

| Gold(I), Palladium(II) | Thiazol-5-ylidene | General Transition Metal Catalysis | These mesoionic carbenes are strong electron donors, superior to classical N-heterocyclic carbenes (NHCs). nih.gov |

| Iron(III), Palladium(II), Copper(II) | Substituted Thiazole Derivatives | Synthesis of Pyrazole-4-carbonitriles | Pd(II)-thiazole complex acts as an efficient, reusable heterocatalyst under ultrasonic irradiation. semanticscholar.orgacs.org |

| Iridium(III) | Chiral Bidentate Phosphine-Thiazoles | Asymmetric Hydrogenation | Complexes act as effective catalysts for the asymmetric hydrogenation of aryl alkenes. researchgate.net |

Development as a Reference Standard or Derivatization Agent in Advanced Analytical Methodologies

In analytical chemistry, there is a constant need for methods to detect and quantify trace levels of compounds in complex matrices. The chemical properties of this compound make it suitable for two key roles in this field.

Reference Standard: Any pure, stable, and well-characterized compound can serve as a reference standard. In this capacity, this compound can be used to develop and validate new analytical methods (e.g., HPLC, GC-MS) for the detection of thiazole-containing compounds. It would be used to determine retention times, calibrate instrument response, and assess method accuracy and precision.

Derivatization Agent: Derivatization is a technique used to chemically modify an analyte to make it more suitable for analysis. research-solution.comresearchgate.net This often involves increasing its volatility for gas chromatography (GC) or attaching a chromophoric or fluorophoric tag for UV or fluorescence detection in high-performance liquid chromatography (HPLC). nih.govgcms.cz The highly reactive bromomethyl group makes this compound an excellent candidate for a derivatization reagent. It can function as an alkylating agent, reacting with compounds that have active hydrogen atoms, such as carboxylic acids, phenols, thiols, and amines. gcms.cz

This application is analogous to well-established reagents like 4-bromomethyl-7-methoxycoumarin, which is used as a fluorescent labeling agent for the HPLC analysis of carboxylic acids. nih.gov In a similar fashion, reacting an analyte with this compound would attach the 2-(3-chlorophenyl)thiazole tag. This tag has a strong UV absorbance due to its aromatic and heterocyclic structure, which would significantly enhance the detection sensitivity of the analyte using a standard HPLC-UV detector. This makes it a potentially powerful tool for analyzing non-chromophoric compounds such as fatty acids or certain amino acids.

Challenges, Limitations, and Future Research Directions for 4 Bromomethyl 2 3 Chlorophenyl Thiazole

Addressing Synthetic Challenges and Enhancing Scalability

The primary route to the synthesis of 2-aryl-4-methylthiazole derivatives is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.netresearchgate.net In the case of 4-(bromomethyl)-2-(3-chlorophenyl)thiazole, this would likely involve the reaction of 1,3-dibromoacetone (B16897) with 3-chlorothiobenzamide. While this method is well-established, it presents several challenges, particularly concerning scalability and regioselectivity. researchgate.net

| Synthetic Challenge | Description | Potential Solution |

| Regioselectivity | The reaction of unsymmetrical α-haloketones with thioamides can lead to the formation of regioisomers, complicating purification and reducing the overall yield of the desired product. | The use of milder reaction conditions and specific catalysts can help to control the regioselectivity of the Hantzsch synthesis. researchgate.net |

| Hazardous Reagents | 1,3-dibromoacetone is a lachrymator and a toxic substance, requiring specialized handling procedures and equipment, which can be a significant hurdle for large-scale synthesis. | Development of alternative, less hazardous starting materials or in situ generation of the required reagents could mitigate these safety concerns. |

| Scalability | The purification of the final product often requires column chromatography, which is not ideal for large-scale industrial production due to high solvent consumption and cost. | The development of crystallization-based purification methods or the use of continuous flow chemistry could enhance the scalability of the synthesis. |

| Reaction Conditions | The Hantzsch synthesis can require harsh reaction conditions, including high temperatures and the use of corrosive reagents, which can limit the functional group tolerance of the reaction. | The exploration of microwave-assisted synthesis or the use of more benign solvents and catalysts could lead to more efficient and environmentally friendly synthetic protocols. researchgate.net |

Future research in this area should focus on the development of novel, efficient, and scalable synthetic routes to this compound that address these challenges.

Unveiling Novel Reactivity Patterns and Expanding Synthetic Utility

The 4-(bromomethyl) group on the thiazole ring is a key functional handle that allows for a wide range of chemical transformations. This reactive site can be exploited to introduce diverse functionalities and construct more complex molecules. The thiazole ring itself is an aromatic system with specific reactive positions that can be targeted for further modification. mdpi.com

The synthetic utility of this compound can be expanded by exploring its reactivity in various reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the introduction of a wide range of substituents at the 4-position of the thiazole ring.

Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Wittig-type Reactions: The bromomethyl group can be converted into a phosphonium (B103445) salt, which can then be used in Wittig-type reactions to form alkenes.

Radical Reactions: The C-Br bond can undergo homolytic cleavage to generate a radical intermediate, which can then participate in various radical-mediated transformations.

By systematically investigating these and other reactions, the full synthetic potential of this compound as a versatile building block can be unlocked.

Deeper Mechanistic Elucidation of Interactions in Biological Systems (Preclinical)

Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes and receptors. semanticscholar.org For this compound and its derivatives, preclinical studies are essential to elucidate their mechanisms of action and identify their specific molecular targets.

| Potential Biological Target | Rationale | Proposed Preclinical Investigation |

| Kinases | Many thiazole-containing compounds have been identified as potent kinase inhibitors. The 2-arylthiazole scaffold can mimic the binding of ATP to the kinase active site. semanticscholar.org | Screening against a panel of kinases to identify potential targets. Subsequent biochemical and cellular assays to confirm inhibitory activity and elucidate the mechanism of inhibition. |

| Tubulin | Some thiazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division. nih.gov | In vitro tubulin polymerization assays. Cell-based assays to assess the effects on microtubule dynamics and cell cycle progression. |

| DNA Gyrase | The thiazole scaffold is present in some compounds that target bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov | Enzyme inhibition assays using purified DNA gyrase. Antibacterial activity testing against a panel of bacterial strains. |

| Other Enzymes | Thiazoles have been found to inhibit a variety of other enzymes, including histone deacetylases and matrix metalloproteinases. semanticscholar.org | Broad-based enzymatic screening to identify novel targets. |

Further preclinical investigations, including in vivo studies in animal models, will be crucial to validate the therapeutic potential of derivatives of this compound and to understand their pharmacokinetic and pharmacodynamic properties. nih.gov

Rational Design of Highly Selective and Potent Derivatives

The development of highly selective and potent drug candidates requires a deep understanding of the structure-activity relationships (SAR) of the lead compound. nih.govresearchgate.net For this compound, a systematic medicinal chemistry campaign is needed to explore the impact of structural modifications on biological activity.

Key structural modifications to explore include:

Modification of the 3-chlorophenyl group: The position and nature of the substituent on the phenyl ring can have a significant impact on biological activity. Exploring a range of substituents at different positions will be crucial for optimizing potency and selectivity.

Derivatization of the 4-bromomethyl group: As discussed in section 9.2, the bromomethyl group can be readily modified to introduce a variety of functional groups. This will allow for the exploration of a wide chemical space and the identification of derivatives with improved pharmacological properties.

Modification of the thiazole ring: While the thiazole ring is a key pharmacophore, modifications at the 5-position could be explored to fine-tune the electronic and steric properties of the molecule.

Bioisosteric replacement: Replacing the thiazole ring with other five-membered heterocycles, such as oxazole (B20620) or imidazole, could lead to compounds with altered biological activity profiles. nih.gov

Computational modeling and molecular docking studies can be used to guide the rational design of new derivatives and to predict their binding affinity for specific biological targets. nih.gov

Integration into Multi-functional and Advanced Molecular Systems

The unique chemical and physical properties of the thiazole ring make it an attractive scaffold for the development of multi-functional and advanced molecular systems. nih.gov The versatility of this compound as a synthetic intermediate opens up possibilities for its integration into a variety of complex molecular architectures.

Potential applications include:

Fluorescent Probes: Thiazole-containing compounds can exhibit interesting photophysical properties, and derivatives of this compound could be developed as fluorescent probes for biological imaging.

Bioconjugates: The reactive bromomethyl group can be used to attach the thiazole scaffold to biomolecules, such as proteins and nucleic acids, to create bioconjugates with specific biological functions.

Drug Delivery Systems: The thiazole moiety could be incorporated into drug delivery systems, such as nanoparticles or polymers, to improve the targeted delivery of therapeutic agents.

Materials Science: The rigid and aromatic nature of the thiazole ring makes it a potential building block for the synthesis of novel organic materials with interesting electronic and optical properties.

Future research in this area will require interdisciplinary collaborations between chemists, biologists, and materials scientists to fully explore the potential of this compound in these advanced applications.

Q & A

Q. Key Data for Optimization :

| Parameter | Example Conditions | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol, dichloromethane | 67–76% | |

| Catalyst | Glacial acetic acid (5 drops) | N/A | |

| Reaction Time | 4–6 hours (reflux) | High |

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

1H NMR and Mass Spectrometry (MS) are critical for structural validation:

- 1H NMR : The bromomethyl group (–CH2Br) appears as a singlet near δ 4.3–4.5 ppm. Adjacent protons on the thiazole ring (e.g., C5-H) resonate as doublets in δ 7.0–8.0 ppm, while aromatic protons from the 3-chlorophenyl group show splitting patterns consistent with substitution (e.g., para-coupled signals) .

- MS : The molecular ion peak ([M]+) should match the theoretical molecular weight (e.g., ~244.14 g/mol for C10H7BrClNS). Fragmentation patterns (e.g., loss of Br– or –CH2Br) further confirm substituents .

Q. Example Data :

- A related compound, 3-Allyl-2-(3'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole, showed 1H NMR peaks at δ 2.15–2.45 (cyclopropyl) and δ 6.8–7.8 (aromatic), with MS m/z 351 (M+) .

What strategies are effective for functionalizing the bromomethyl group to develop bioactive derivatives?

Advanced Research Question

The bromomethyl group is highly reactive, enabling:

- Nucleophilic Substitution : Replace –Br with amines, thiols, or azides. For instance, reacting with morpholine or piperazine under basic conditions (K2CO3/DMF) generates tertiary amines, which are common in antimicrobial agents .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups, enhancing π-π stacking interactions in drug design .

Q. Methodological Insight :

- Use TLC monitoring (e.g., dichloromethane:methanol 90:10, Rf ~0.34) to track substitution progress .

- Optimize stoichiometry (1:1.2 molar ratio of bromomethyl-thiazole to nucleophile) to minimize di-substitution byproducts .

How can in silico and in vitro approaches evaluate the antiparasitic potential of derivatives?

Advanced Research Question

Integrated Workflow :

In Silico Screening :

- Perform molecular docking against parasitic enzyme targets (e.g., Trypanosoma brucei N-myristoyltransferase) using AutoDock Vina. A study on 4-(4-chlorophenyl)thiazoles achieved docking scores < −8.0 kcal/mol, correlating with trypanocidal activity .

- Predict ADMET properties (e.g., bioavailability, toxicity) via SwissADME.

In Vitro Validation :

- Use resazurin-based assays for IC50 determination against Leishmania spp. or Trypanosoma cruzi. For example, derivatives with IC50 < 10 µM were prioritized in .

- Assess cytotoxicity against mammalian cells (e.g., Vero cells) to ensure selectivity (SI > 10).

How does crystallographic analysis inform structure-activity relationships (SAR) of thiazole derivatives?

Advanced Research Question

X-ray crystallography reveals:

- Conformational Flexibility : The dihedral angle between the thiazole and 3-chlorophenyl groups affects binding. For instance, a derivative with a 4-bromophenyl-thiazole showed a 15.2° angle, optimizing hydrophobic interactions in enzyme pockets .

- Halogen Bonding : The bromine atom participates in X···π interactions (3.3–3.5 Å distances), enhancing target affinity. This was observed in a triazole-thiazole hybrid with a 4-bromophenyl group .

Q. Key Application :

- Use crystallographic data to prioritize substituents (e.g., meta-chloro vs. para-bromo) for rational drug design .

How can conflicting bioactivity data between structural analogs be resolved?

Advanced Research Question

Contradictions often arise from:

- Substituent Position : Meta-substituted 3-chlorophenyl groups (as in the target compound) may show higher antimicrobial activity than para-substituted analogs due to steric effects. noted that 3-chlorophenyl derivatives exhibited unique interactions compared to 4-chlorophenyl variants .

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and validate with positive controls (e.g., fluconazole for antifungal assays) .

Q. Resolution Strategy :

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Advanced Research Question

Common issues include:

- Co-elution in HPLC : Use orthogonal methods (e.g., UPLC-MS/MS) with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to separate brominated byproducts .